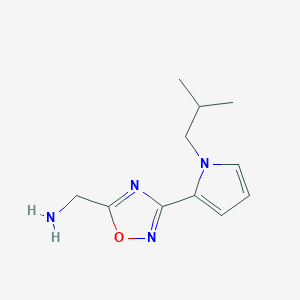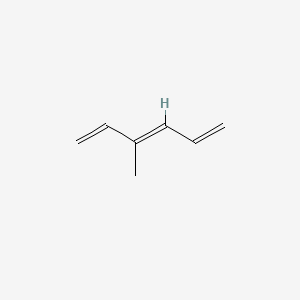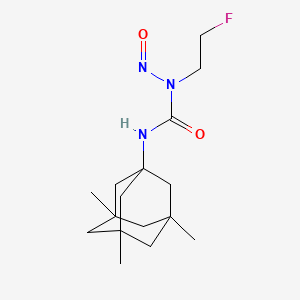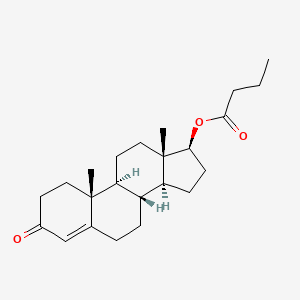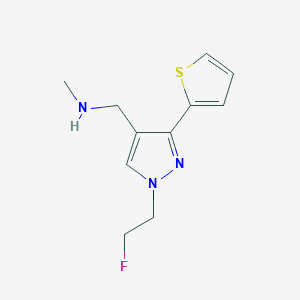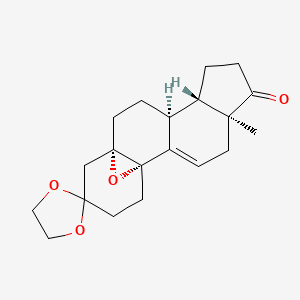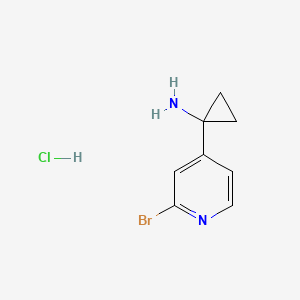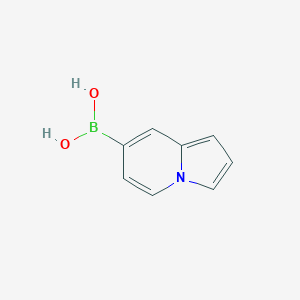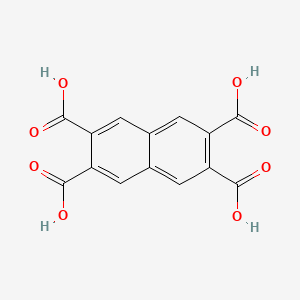
Naphthalene-2,3,6,7-tetracarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,3,6,7-tetracarboxylic acid is an organic compound with the molecular formula C14H8O8. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 2, 3, 6, and 7 positions on the naphthalene ring. This compound is known for its rigid polycyclic aromatic structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6,7-tetracarboxylic acid can be synthesized through the Henkel reaction, which involves the thermal transformation of sodium 1-naphthoate in the presence of sodium iodide and cadmium oxide at 480°C under carbon dioxide pressure . Another method involves the disproportionation reaction using the sodium salt or sodium-potassium mixed salt of a raw material as the alkali salt, with sodium halide as a co-catalyst, at temperatures between 400-450°C .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of pyrene using oxidants such as chromic acid and chlorine. The resulting unsaturated tetrachloride hydrolyzes to enols, which tautomerize to the bis-dione, and are subsequently oxidized to the tetracarboxylic acid .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3,6,7-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic dianhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products
Major products formed from these reactions include naphthalene tetracarboxylic dianhydride, naphthalene tetracarboxylic acid esters, and various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3,6,7-tetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Naphthalene derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism by which naphthalene-2,3,6,7-tetracarboxylic acid exerts its effects involves its ability to form coordination complexes with metal ions. The carboxylic acid groups can deprotonate to form tetra-anionic species, which can coordinate with transition metal ions such as copper, nickel, and cobalt. These metal-ligand coordination complexes can form polymeric arrays with diverse connectivity schemes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Another derivative of naphthalene with carboxylic acid groups at different positions.
Perylene-3,4,9,10-tetracarboxylic acid: A related compound with a larger polycyclic aromatic structure.
Terrylene-3,4,11,12-tetracarboxylic acid: Another similar compound with extended conjugation.
Uniqueness
Naphthalene-2,3,6,7-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical reactivity and physical properties. Its rigid polycyclic structure enhances its thermal stability and makes it a valuable precursor for high-performance materials .
Properties
IUPAC Name |
naphthalene-2,3,6,7-tetracarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-1-5-2-9(13(19)20)10(14(21)22)4-6(5)3-8(7)12(17)18/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFTMLCEYUAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431669 |
Source


|
| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42200-15-7 |
Source


|
| Record name | Naphthalene-2,3,6,7-tetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
